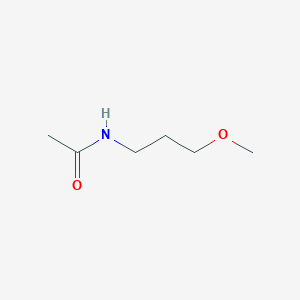

N-(3-methoxypropyl)acetamide

Description

N-(3-Methoxypropyl)acetamide (IUPAC name: 2-chloro-N-(3-methoxypropyl)-N-(2-methylphenyl)acetamide) is a synthetic acetamide derivative characterized by a 3-methoxypropyl group attached to the nitrogen atom of the acetamide core. Its molecular formula is C₁₄H₁₉ClN₂O₂, with a molecular weight of 298.77 g/mol (CAS: 102411-03-0) . Structurally, it features a chloro substituent on the acetamide backbone and a 3-methoxypropyl chain, which influences its physicochemical properties and biological interactions.

This compound has been studied for its role in modulating the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a target implicated in pain sensation and inflammation. In pharmacological studies, it is referred to as JT010 and is noted for its high specificity in TRPA1 activation . The synthesis typically involves alkylation of intermediates with methoxypropyl groups under reflux conditions using acetonitrile as a solvent and sodium iodide as a catalyst .

Properties

CAS No. |

16339-54-1 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

N-(3-methoxypropyl)acetamide |

InChI |

InChI=1S/C6H13NO2/c1-6(8)7-4-3-5-9-2/h3-5H2,1-2H3,(H,7,8) |

InChI Key |

DYRIBFOWRXHQNS-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCCOC |

Canonical SMILES |

CC(=O)NCCCOC |

Other CAS No. |

16339-54-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Variations

The biological activity and physicochemical properties of acetamides are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural Comparison of Key Acetamide Derivatives

Key Observations:

- Methoxy vs. Ethoxy Chains: The 3-methoxypropyl group in JT010 enhances solubility compared to bulkier ethoxy derivatives (e.g., N-(3-ethoxypropyl)-2-(methylamino)acetamide), which may exhibit altered pharmacokinetics .

- Anti-Cancer Activity : N-(4-Methoxyphenyl) derivatives with sulfonyl-quinazoline moieties (e.g., compound 40) show potent anti-cancer activity against MCF-7 and PC-3 cell lines, attributed to electron-withdrawing sulfonyl groups enhancing target binding .

- Antimicrobial Activity : Compounds with benzo[d]thiazole-sulfonyl groups (e.g., compound 47) exhibit gram-positive antibacterial activity due to sulfur-mediated membrane disruption .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of Selected Acetamides

- TRPA1 Modulation : JT010’s EC₅₀ of 0.6 μM highlights its potency, likely due to the chloro and methoxypropyl groups stabilizing receptor interactions .

- Anti-Cancer vs. Antimicrobial : Sulfonyl and quinazoline groups in anti-cancer acetamides enable DNA intercalation, while thiazole-sulfonyl derivatives disrupt bacterial membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.